N-((5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-((5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by its unique structure, which includes an oxadiazole ring, a nitrobenzamide moiety, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using ethoxyphenylamine.
Formation of the Nitrobenzamide Moiety: The nitrobenzamide moiety can be synthesized by nitration of a suitable benzamide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. Scale-up processes may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-((5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogenation catalysts to reduce the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, palladium on carbon (Pd/C) with hydrogen gas
Substitution: Alkyl halides, nucleophiles like thiols or amines
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-((5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-((5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide can be compared with other similar compounds, such as:
Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Nitrobenzamide Derivatives: Compounds with nitrobenzamide moieties but different functional groups.
Ethoxyphenyl Derivatives: Compounds with ethoxyphenyl groups but different core structures.
Properties
IUPAC Name |
N-[[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O6S/c1-3-31-17-10-5-4-8-15(17)23-18(27)12-33-21-25-24-19(32-21)11-22-20(28)14-7-6-9-16(13(14)2)26(29)30/h4-10H,3,11-12H2,1-2H3,(H,22,28)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDBZHWXSOAPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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